molecular formula C14H17N3O8 B12569191 N-(3,5-Dinitrobenzyloxycarbonyl)leucine CAS No. 190773-04-7

N-(3,5-Dinitrobenzyloxycarbonyl)leucine

Cat. No.: B12569191
CAS No.: 190773-04-7
M. Wt: 355.30 g/mol
InChI Key: BYEZSYMZYFZIBA-LBPRGKRZSA-N
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Description

N-(3,5-Dinitrobenzyloxycarbonyl)leucine is a derivative of leucine, an essential amino acid. This compound is characterized by the presence of a 3,5-dinitrobenzoyl group attached to the leucine molecule. It is primarily used in synthetic biology and chemical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dinitrobenzyloxycarbonyl)leucine typically involves the reaction of leucine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dinitrobenzyloxycarbonyl)leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Scientific Research Applications

N-(3,5-Dinitrobenzyloxycarbonyl)leucine has several applications in scientific research:

    Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving protein modification and enzyme inhibition.

    Medicine: Investigated for its potential use in drug development and as a probe for studying biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-Dinitrobenzyloxycarbonyl)leucine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups play a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues. Additionally, the compound can modulate signaling pathways by affecting the activity of key proteins involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dinitrobenzoyl)-L-leucine
  • N-(3,5-Dinitrobenzoyl)-DL-leucine
  • N-(3,5-Dinitrobenzoyl)-α-phenylglycine

Uniqueness

N-(3,5-Dinitrobenzyloxycarbonyl)leucine is unique due to its specific structural features, such as the presence of the 3,5-dinitrobenzoyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research applications .

Properties

CAS No.

190773-04-7

Molecular Formula

C14H17N3O8

Molecular Weight

355.30 g/mol

IUPAC Name

(2S)-2-[(3,5-dinitrophenyl)methoxycarbonylamino]-4-methylpentanoic acid

InChI

InChI=1S/C14H17N3O8/c1-8(2)3-12(13(18)19)15-14(20)25-7-9-4-10(16(21)22)6-11(5-9)17(23)24/h4-6,8,12H,3,7H2,1-2H3,(H,15,20)(H,18,19)/t12-/m0/s1

InChI Key

BYEZSYMZYFZIBA-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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